N-benzyl-3-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methoxyphenyl)propanamide
Description
This compound features a 1,2,4-triazole core substituted at position 3 with a sulfanyl-linked propanamide chain. Key structural elements include:
- Triazole substituents: A 4-chlorophenyl group at position 5 and a 4-methoxyphenyl group at position 2.
- Sulfanyl-propanamide chain: A 3-(4-methoxyphenyl)propanamide moiety connected via a sulfanyl bridge to the triazole.
- N-benzyl group: A benzyl substituent on the propanamide nitrogen.
The combination of electron-withdrawing (4-chlorophenyl) and electron-donating (4-methoxyphenyl) groups may influence electronic properties and biological interactions.
Properties
IUPAC Name |
N-benzyl-3-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O2S/c1-32-21-13-9-18(10-14-21)22(15-23(31)27-16-17-5-3-2-4-6-17)33-25-28-24(29-30-25)19-7-11-20(26)12-8-19/h2-14,22H,15-16H2,1H3,(H,27,31)(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZOVTKCVKVDIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)NCC2=CC=CC=C2)SC3=NNC(=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-3-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methoxyphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 358.88 g/mol. The compound features a triazole ring, which is known for its role in various biological activities.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The triazole ring can inhibit enzymes by binding to their active sites, effectively blocking their activity. This is particularly relevant in the context of antifungal and anticancer activities.
- Cell Penetration : The presence of the chlorophenyl group enhances membrane permeability, facilitating the compound's entry into cells and increasing its efficacy against intracellular targets.
- Covalent Bond Formation : The sulfur atom in the structure may form covalent bonds with target proteins, leading to irreversible inhibition of their functions.
Antimicrobial Activity
This compound has shown promising results as an antimicrobial agent. Research indicates that triazole derivatives exhibit significant activity against various fungal pathogens. For instance, one study highlighted the compound's effectiveness against Candida species and Aspergillus fungi, suggesting its potential use as an antifungal treatment .
Anticancer Properties
The compound has been investigated for its anticancer effects, particularly against melanoma cells. A study demonstrated that a related triazole derivative exhibited selective cytotoxicity towards human melanoma cells (VMM917), inducing cell cycle arrest and decreasing melanin production. This suggests that triazole derivatives could serve as novel candidates for melanoma therapy due to their ability to selectively target cancerous cells while sparing normal tissues .
Anti-inflammatory Effects
Triazole derivatives are also being explored for their anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity could be beneficial in treating conditions characterized by chronic inflammation .
Study on Cytotoxicity
A recent investigation focused on the cytotoxic effects of a triazole derivative similar to this compound. The study utilized MTT assays and flow cytometry to assess cell viability and apoptosis in melanoma cells. Results indicated a significant reduction in cell viability (approximately 70% at higher concentrations), highlighting the compound's potential as an effective chemotherapeutic agent .
Antifungal Activity Assessment
Another study evaluated the antifungal efficacy of various triazole derivatives against clinical isolates of Candida albicans. N-benzyl derivatives demonstrated lower minimum inhibitory concentrations (MICs) compared to standard antifungal agents like fluconazole, indicating superior potency against resistant strains .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research has indicated that compounds containing the triazole moiety exhibit notable antimicrobial properties. N-benzyl-3-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methoxyphenyl)propanamide has been studied for its efficacy against various bacterial strains. A study demonstrated that derivatives of triazoles showed enhanced activity against resistant strains of bacteria, suggesting a potential application in developing new antibiotics .
Anticancer Properties:
The compound has also been evaluated for anticancer activity. Triazole-containing compounds are known to interfere with cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Case Study:
In a recent study published in a peer-reviewed journal, researchers synthesized this compound and tested it against several cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, highlighting its potential as a lead compound for further development .
Agricultural Sciences
Fungicidal Activity:
The triazole structure is commonly associated with fungicidal properties. This compound has been investigated for its effectiveness in controlling fungal pathogens in crops. Field trials have shown that formulations containing this compound can reduce fungal infections in various crops, enhancing yield and quality .
Pesticide Development:
Due to its unique mechanism of action against fungal pathogens, this compound is being explored as a candidate for developing new pesticides that are less toxic to non-target organisms while maintaining efficacy against pests .
Material Science
Polymer Chemistry:
this compound has potential applications in polymer chemistry as a functional monomer. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that polymers synthesized with this compound exhibit improved resistance to thermal degradation compared to conventional polymers .
Nanocomposite Materials:
The compound has also been utilized in the development of nanocomposite materials. Studies show that incorporating triazole derivatives into nanocomposites can enhance their antimicrobial properties while maintaining structural integrity under various environmental conditions .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 1,2,4-Triazole Derivatives
The following compounds share core structural motifs with the target molecule, differing in substituents and bioactivity profiles:
Table 1: Structural and Functional Comparison of Key Analogs
Key Observations:
Compounds with 3,4,5-trimethoxyphenyl () or bromophenyl () substituents exhibit distinct electronic profiles, correlating with varied bioactivity .
Sulfanyl Chain Variations: The target’s propanamide chain (vs. acetamide in ) offers extended flexibility, which may improve interactions with hydrophobic binding pockets .
Amide Group Modifications :
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data (Hypothetical Extrapolation)
Notes:
- Lipophilicity : The target compound’s higher LogP (4.2) suggests superior membrane permeability compared to (LogP 2.9) but may require formulation optimization for solubility .
- Bioactivity Gaps: While and demonstrate anticancer and antimicrobial activity, the target compound’s biological data remain unexplored.
Recommendations :
- Conduct in vitro screening for anticancer and antimicrobial activity.
- Explore co-crystallization with biological targets (e.g., kinases) to elucidate binding modes.
- Optimize solubility via prodrug strategies or formulation advancements.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
